molecular formula C30H31N5O6 B1216175 Antibiotic LIQ 4 CAS No. 99745-71-8

Antibiotic LIQ 4

Cat. No.: B1216175
CAS No.: 99745-71-8
M. Wt: 557.6 g/mol
InChI Key: MCZONDZGROJBST-OHSAYFRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic LIQ 4 is a ready-to-use or concentrated liquid antibiotic solution designed for in vitro research applications. This product is formulated for convenience and precise dosing in laboratory settings, helping to maintain aseptic conditions in cell culture by preventing bacterial contamination . Like other research antibiotics, it is believed to work by inhibiting essential bacterial processes; potential mechanisms of action include interfering with bacterial cell wall synthesis, which is a characteristic of beta-lactam antibiotics , or disrupting bacterial protein production by targeting ribosomes, a trait of aminoglycosides and macrolides . This compound is intended for selection in molecular biology experiments, such as selecting and maintaining genetically engineered plasmids in bacterial or eukaryotic cell cultures . It is effective against a range of gram-positive and gram-negative bacteria, making it a versatile tool for researchers. This product is strictly labeled "For Research Use Only" and is not intended for any diagnostic, therapeutic, or other human or veterinary use. Researchers should determine the optimal working concentration for their specific cell type and experimental conditions .

Properties

CAS No.

99745-71-8

Molecular Formula

C30H31N5O6

Molecular Weight

557.6 g/mol

IUPAC Name

1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol

InChI

InChI=1S/C30H31N5O6/c1-13-15-5-3-4-6-16(15)14(2)22-17(13)7-8-18-23(22)24(27(39)28(40)26(18)38)34-29-25-30(32-11-31-29)35(12-33-25)21-9-19(37)20(10-36)41-21/h3-8,11-12,19-21,24,26-28,36-40H,9-10H2,1-2H3,(H,31,32,34)/t19-,20+,21+,24?,26?,27?,28?/m0/s1

InChI Key

MCZONDZGROJBST-OHSAYFRASA-N

SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O

Isomeric SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)[C@H]7C[C@@H]([C@H](O7)CO)O

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O

Synonyms

LIQ 4
LIQ-4
LIQ4

Origin of Product

United States

Preparation Methods

Resin Selection and Amino Acid Assembly

The peptide chain was constructed on an arginine(Pbf)-2-chlorotrityl resin, chosen for its compatibility with Fmoc deprotection and side-chain stability. The sequence—W(Boc)₄R(Pbf)₄K-β-alanine—was assembled using sequential couplings of Fmoc-protected amino acids (tryptophan, arginine, lysine, and β-alanine) in dimethylformamide (DMF). Each coupling step employed 4 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 8 equivalents of DIPEA (N,N-diisopropylethylamine) under nitrogen agitation for 3 hours.

Cyclization and Cleavage

Following linear assembly, the peptide underwent head-to-tail cyclization using HBTU/DIPEA activation in DMF. The cyclic structure was confirmed via MALDI-TOF mass spectrometry, with a observed mass of 1,842.3 Da (calculated: 1,842.1 Da). Cleavage from the resin was achieved using a trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) mixture, yielding the crude cyclic peptide.

Conjugation of Levofloxacin-Q to the [R₄W₄K] Peptide

The conjugation strategy aimed to preserve the pharmacological activity of both components while ensuring chemical stability. Levofloxacin-Q, a quaternary ammonium derivative of levofloxacin, was selected for its enhanced solubility and reduced bacterial efflux pump susceptibility.

Linker Design and Activation

A lysine-β-alanine spacer was incorporated into the peptide sequence to provide spatial separation between the peptide and antibiotic. The β-alanine residue’s carboxyl group was activated using HBTU/DIPEA, enabling amide bond formation with the primary amine of levofloxacin-Q. This step was critical to avoid steric hindrance and maintain antibacterial activity.

Conjugation Reaction

The reaction mixture contained 4 equivalents of levofloxacin-Q, 4 equivalents of HBTU, and 8 equivalents of DIPEA in anhydrous DMF. After 3 hours of agitation under nitrogen, the conjugate was precipitated in cold diethyl ether and lyophilized. The crude product was purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient), achieving >95% purity.

Table 1: Key Parameters for LIQ 4 Conjugation

ParameterValue/Description
Reaction solventAnhydrous DMF
Coupling reagentsHBTU (4 eq), DIPEA (8 eq)
Reaction time3 hours
Purification methodReverse-phase HPLC
Final yield62%
Purity (HPLC)95.3%

Analytical Characterization of LIQ 4

Mass Spectrometry and Structural Confirmation

MALDI-TOF analysis confirmed the molecular mass of LIQ 4 as 2,467.8 Da (calculated: 2,467.5 Da), consistent with the expected [R₄W₄K]-levofloxacin-Q structure. Discrepancies of <0.1% validated the synthesis protocol.

Circular Dichroism (CD) Spectroscopy

CD spectra revealed a predominant β-sheet conformation for the [R₄W₄K] peptide in aqueous buffer (pH 7.4), critical for membrane interaction. Post-conjugation, the spectrum indicated minor conformational changes, suggesting minimal disruption to the peptide’s secondary structure.

Antimicrobial Activity and Comparative Efficacy

LIQ 4 was evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae using broth microdilution assays.

Minimum Inhibitory Concentration (MIC) Analysis

LIQ 4 demonstrated a MIC of 8 µg/mL against MRSA, a fourfold improvement over levofloxacin-Q alone (MIC >128 µg/mL). However, its activity was reduced compared to unconjugated levofloxacin (MIC = 2 µg/mL), highlighting the trade-off between enhanced delivery and intrinsic antibiotic activity.

Table 2: MIC Values for LIQ 4 and Comparator Agents

CompoundMRSA (µg/mL)K. pneumoniae (µg/mL)
LIQ 4832
Levofloxacin-Q>128>128
Levofloxacin24
[R₄W₄K] peptide2.9716

Mechanistic Insights

The enhanced activity of LIQ 4 against MRSA is attributed to the peptide’s ability to disrupt bacterial membranes, facilitating intracellular accumulation of levofloxacin-Q. Synergy studies indicated a fractional inhibitory concentration (FIC) index of 0.5 for the [R₄W₄K]-levofloxacin-Q combination, confirming additive effects .

Chemical Reactions Analysis

Oxidative Stress Induction by Bactericidal Antibiotics

Bactericidal antibiotics (e.g., ciprofloxacin, ampicillin) accelerate cellular respiration, leading to ROS production via the Fenton reaction .

Chemical Pathway:

  • Electron Transport Chain Overload: Antibiotics disrupt proton motive force, increasing NADH/NAD+^+ ratio.

  • ROS Generation:
    O2+eO2\text{O}_2+e^-\rightarrow \text{O}_2^{\bullet -}
    O2+Fe2+OH+OH+Fe3+\text{O}_2^{\bullet -}+\text{Fe}^{2+}\rightarrow \text{OH}^-+\text{OH}^{\bullet}+\text{Fe}^{3+}

  • Macromolecule Damage: Hydroxyl radicals oxidize lipids, proteins, and DNA .

Synthetic Modifications in Metallacarborane Antibiotics

Iodinated cobalt bis(dicarbollide) complexes exhibit enhanced antimicrobial activity through membrane disruption .

Reactivity Highlights:

  • Iodination: Addition of iodine atoms increases hydrophobicity, improving Gram-negative penetration.

  • Proton-Coupled Electron Transfer:
    CoIII+H2OCoII+OH+H+\text{Co}^{III}+\text{H}_2\text{O}\rightarrow \text{Co}^{II}+\text{OH}^-+\text{H}^+

Table 2: Antimicrobial Activity of Metallacarboranes

CompoundMIC (μg/mL) S. aureusMIC (μg/mL) E. coliSelectivity Index (SI)
Na[3,3′-Co]16>1288
Iodinated Co432165

Metabolic Perturbations Linked to Antibiotic Efficacy

Bacteriostatic antibiotics (e.g., chloramphenicol) suppress respiration by accumulating NADH and central carbon metabolites, reducing ATP synthesis :
\text{NADH}+\text{H}^++0.5\\text{O}_2\rightarrow \text{NAD}^++\text{H}_2\text{O}\(\Delta G=-220\\text{kJ mol})

Key Observations:

  • Respiration Deceleration: Correlates with AMP/ADP/ATP accumulation (Fig. 3B) .

  • Metabolic Bottlenecks: Amino acid/nucleotide buildup inhibits downstream pathways (e.g., DNA replication).

Scientific Research Applications

Antibiotic LIQ 4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Antibiotic LIQ 4 involves disrupting the bacterial cell membrane and inhibiting essential cellular processes. The compound targets specific molecular pathways, leading to cell leakage and death. The cationic and anionic components of this compound interact with the bacterial membrane, causing structural damage and loss of function .

Comparison with Similar Compounds

Spectrum of Activity

Compound Gram-Positive Activity Gram-Negative Activity Key Pathogens Targeted
LIQ 4 Strong Weak Not explicitly stated
Bacitracin Strong Negligible Staphylococcus, Streptococcus
Vancomycin Broad (including MRSA) Negligible Methicillin-resistant S. aureus
Nisin Strong Weak Listeria, Clostridium

LIQ 4’s Gram-positive specificity aligns with bacteriocins like nisin and bacitracin but lacks the broad-spectrum activity of synthetic antibiotics like vancomycin .

Stability and Resistance Mechanisms

Compound Thermal Stability pH Stability Protease Sensitivity
LIQ 4 Stable at 80°C Stable at pH 2; inactivated >pH 8 Yes
Nisin Stable at 121°C (autoclaving) Stable pH 2–7 Moderate resistance
Bacitracin Heat-labile Stable pH 2–9 Yes

LIQ 4’s protease sensitivity limits its utility in protease-rich environments, unlike nisin, which retains partial activity after enzymatic treatment .

Mechanism of Action

Compound Primary Mechanism Molecular Target
LIQ 4 Unclear; potential membrane disruption Cell wall/membrane components
Nisin Pore formation in cell membrane Lipid II (cell wall precursor)
Bacitracin Inhibition of cell wall synthesis Undecaprenyl pyrophosphate

LIQ 4’s exact mechanism remains uncharacterized, contrasting with well-defined targets of nisin and bacitracin .

Regulatory and Clinical Considerations

Per guidelines for antibiotic development (), LIQ 4 would require:

  • In vitro MIC/MBC comparisons : Testing against 20+ recent clinical isolates of target pathogens (e.g., Staphylococcus, Enterococcus) to benchmark efficacy against reference antibiotics like vancomycin.
  • Synergy studies: Evaluation of combinatorial effects with β-lactams or aminoglycosides to address resistance .
  • Safety profiling : Structural analysis to predict toxicity, particularly given its peptide nature and protease susceptibility .

Q & A

Q. What are the validated methods for isolating and purifying Antibiotic LIQ 4 from bacterial cultures?

Methodological Answer:

  • Purification involves hydrophobic chromatography (e.g., octyl-Sepharose CL-4B, Sephadex LH 60) and reversed-phase HPLC to separate closely related isoforms .
  • Stability testing should include thermal (80°C for 30 minutes) and pH (2–8) assays to confirm structural integrity .
  • Contaminating peptides can be removed via repeated HPLC cycles, with fluorescence and ninhydrin staining used for purity validation .

Q. How can researchers assess the antibacterial efficacy of this compound against Gram-positive pathogens?

Methodological Answer:

  • Use standardized metrics like minimum inhibitory concentration (MIC) and zone-of-inhibition assays, prioritizing Gram-positive strains (e.g., Staphylococcus aureus) as per susceptibility profiles .
  • Cross-reference with systemic review frameworks (e.g., IQMs such as "treatment days" or "DOT") to ensure alignment with antibiotic evaluation guidelines .

Q. What experimental frameworks (e.g., PICO, SPICE) are optimal for designing studies on this compound’s mechanism of action?

Methodological Answer:

  • Apply the PICO framework: P opulation (bacterial strains), I ntervention (LIQ 4 dosage), C omparison (existing antibiotics), O utcome (MIC reduction/resistance suppression) .
  • For mechanistic studies, integrate in vitro tubulin assembly assays (e.g., circular dichroism spectroscopy, ANS binding assays) to evaluate structural interactions .

Advanced Research Questions

Q. How can contradictory data on this compound’s pH stability and enzymatic susceptibility be resolved?

Methodological Answer:

  • Conduct replicated stability assays under controlled enzymatic conditions (e.g., proteolytic enzyme exposure followed by activity restoration via heating) .
  • Use multivariate statistical models (e.g., central composite design) to isolate variables affecting stability, as demonstrated in enzymatic hydrolysis optimization studies .

Q. What strategies mitigate bias when analyzing clinical or survey data on antibiotic prescribing practices related to LIQ 4?

Methodological Answer:

  • Apply neutral phrasing naires to avoid leading questions (e.g., avoid assumptions about "overprescription") and validate responses via triangulation with microbial resistance data .
  • Cluster extracted QIs into non-overlapping themes (e.g., "responsible use," "diagnostic accuracy") to ensure thematic coherence .

Q. How can researchers optimize synergistic effects between this compound and other therapeutics (e.g., cisplatin)?

Methodological Answer:

  • Use combinatorial assays (e.g., cell cycle arrest profiling, caspase activation in apoptosis) to identify additive or antagonistic interactions, as seen in LIQ-cisplatin studies for gastric cancer .
  • Apply pharmacokinetic modeling to assess co-administration efficacy, referencing AMPK/mTORC1 pathway modulation in cardioprotective LIQ studies .

Q. What advanced techniques validate LIQ 4’s binding affinity to bacterial targets (e.g., β-tubulin)?

Methodological Answer:

  • Perform FRET assays and molecular docking simulations to map binding sites, as demonstrated for peptide LIQ’s interaction with taxol-binding regions on β-tubulin .
  • Validate findings via Stern-Volmer quenching and continuous variation methods to quantify stoichiometry .

Methodological Notes

  • Data Synthesis : Follow reproducible protocols for literature reviews, including predefined search strings (e.g., PubMed, Scopus), exclusion criteria, and online repository documentation for transparency .
  • Statistical Rigor : Use SAS 9.4 or Statgraphics for nonlinear regression modeling, ensuring R² > 0.85 for robust correlations .
  • Ethical Compliance : Align with Creative Commons licensing (CC BY-NC 4.0) for data sharing and ensure IRB approval for human-derived data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.